5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative
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Overview
Description
5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative is a cyclo-aliphatic diamine primarily used as an epoxy curing agent. This compound is a mixture of cis and trans isomers and is known for its application in various industrial processes, particularly in the production of epoxy resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative typically involves the reaction of isophorone diamine with o-hydroxybenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative involves its interaction with epoxy groups in resins, leading to the formation of cross-linked networks. This cross-linking enhances the mechanical properties and thermal stability of the resulting materials. The compound’s molecular targets include the epoxy groups in resins, and the pathways involved include nucleophilic addition and polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Isophorone diamine: A similar cyclo-aliphatic diamine used as an epoxy curing agent.
3-Aminomethyl-3,5,5-trimethylcyclohexylamine: Another related compound with similar applications in epoxy resin curing.
Uniqueness
5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative is unique due to its specific structure, which imparts distinct properties such as enhanced reactivity and stability. This makes it particularly suitable for applications requiring high-performance materials .
Properties
CAS No. |
93941-64-1 |
---|---|
Molecular Formula |
C17H28N2O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-[[(5-amino-1,3,3-trimethylcyclohexyl)methylamino]methyl]phenol |
InChI |
InChI=1S/C17H28N2O/c1-16(2)8-14(18)9-17(3,11-16)12-19-10-13-6-4-5-7-15(13)20/h4-7,14,19-20H,8-12,18H2,1-3H3 |
InChI Key |
TUZKNMIWXJGDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNCC2=CC=CC=C2O)N)C |
Origin of Product |
United States |
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